molecular formula C25H22Cl2N5NaO6S2 B12778610 Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt CAS No. 72208-08-3

Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt

Cat. No.: B12778610
CAS No.: 72208-08-3
M. Wt: 646.5 g/mol
InChI Key: KVWCKSVQTHJURY-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt is a complex organic compound with a wide range of applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt involves multiple steps, including the formation of the azo linkage, sulfonation, and subsequent reactions to introduce the pyrazole ring. The reaction conditions typically involve the use of strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-methyl-
  • Benzenesulfonic acid, 3-chloro-4-methyl-, sodium salt
  • Benzenesulfonic acid, 2-chloro-5-nitro-

Uniqueness

Benzenesulfonic acid, 2,5-dichloro-4-(4-((((ethylphenylamino)sulfonyl)methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, monosodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the azo linkage, sulfonic acid group, and pyrazole ring distinguishes it from other similar compounds and enhances its versatility in various scientific and industrial applications.

Properties

CAS No.

72208-08-3

Molecular Formula

C25H22Cl2N5NaO6S2

Molecular Weight

646.5 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[4-[[3-[ethyl(phenyl)sulfamoyl]-2-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C25H23Cl2N5O6S2.Na/c1-4-31(17-9-6-5-7-10-17)39(34,35)22-12-8-11-20(15(22)2)28-29-24-16(3)30-32(25(24)33)21-13-19(27)23(14-18(21)26)40(36,37)38;/h5-14,24H,4H2,1-3H3,(H,36,37,38);/q;+1/p-1

InChI Key

KVWCKSVQTHJURY-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2C)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+]

Origin of Product

United States

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